molecular formula C25H22BrN5O2S B2631191 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-53-4

6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Número de catálogo: B2631191
Número CAS: 422287-53-4
Peso molecular: 536.45
Clave InChI: DOPCNYSRCUOOGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C25H22BrN5O2S and its molecular weight is 536.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the known biological activities of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21BrN4S\text{C}_{19}\text{H}_{21}\text{Br}\text{N}_{4}\text{S}

This compound features a bromo substituent, a piperazine moiety, and a tetrahydroquinazolinone core, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that similar compounds with tetrahydroquinazolinone structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazolinones have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Tetrahydroquinazolinone DerivativeAntibacterial against S. aureus
Tetrahydroquinazolinone DerivativeAntifungal against Candida albicans

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds with similar piperazine and quinazolinone scaffolds have been reported to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)Reference
Piperazine DerivativeMCF-75.0
Quinazolinone DerivativeMCF-710.0

Enzyme Inhibition

The compound's design suggests it may act as an inhibitor for various enzymes. Specifically, compounds with similar structures have been studied for their inhibitory effects on protein kinases and phosphodiesterases, which are critical in cancer and inflammatory pathways .

Study on Antimicrobial Efficacy

In a recent study published in bioRxiv, researchers synthesized a library of heterocyclic compounds including derivatives of tetrahydroquinazolinones and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that specific substitutions on the quinazolinone core enhanced activity against the bacterium .

Study on Anticancer Properties

Another study focused on the synthesis of piperazine-containing quinazolinones and their cytotoxic effects on various cancer cell lines. The researchers found that modifications at the phenyl ring significantly improved anticancer activity compared to unmodified analogs .

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Antitumor Activity :
    • Research indicates that derivatives of tetrahydroquinazoline exhibit significant antitumor properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in various in vitro assays. For instance, studies have demonstrated that modifications in the piperazine ring can enhance cytotoxic effects against specific cancer cell lines .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Neuropharmacological Potential :
    • The structural features of this compound suggest potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating that this compound may influence pathways relevant to anxiety and depression .

Case Studies

Several case studies highlight the efficacy of tetrahydroquinazoline derivatives, including the compound :

  • Case Study 1 : A study published in Drug Target Insights reported the synthesis and evaluation of various tetrahydroquinazoline derivatives. Among them, compounds structurally related to 6-Bromo-3 showed promising results in reducing tumor growth in xenograft models .
  • Case Study 2 : An investigation into the antimicrobial properties of similar compounds revealed that certain modifications led to enhanced activity against resistant strains of bacteria, such as MRSA. This underscores the potential of 6-Bromo-3 as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Bromo Substitution : The bromo group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
  • Piperazine Moiety : Variations in the piperazine ring can significantly affect binding affinity to biological targets, impacting both efficacy and safety profiles.

Propiedades

IUPAC Name

6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrN5O2S/c26-19-8-9-21-20(15-19)24(33)31(25(34)28-21)16-17-4-6-18(7-5-17)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-7,10,19-21H,8-9,11-16H2,(H,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDNIESURUOGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.